molecular formula C9H6IN B082116 6-Iodoquinoline CAS No. 13327-31-6

6-Iodoquinoline

Cat. No. B082116
CAS RN: 13327-31-6
M. Wt: 255.05 g/mol
InChI Key: WKTASELJZCIVBR-UHFFFAOYSA-N
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Patent
US08629144B2

Procedure details

6-bromoquinoline (80.1 g, 0.385 mol) is dissolved in n-butanol (0.8 L). Copper catalyst CuI (3.7 g, 0.019 mol), a copper-ligand N,N′-dimethylethylenediamine (3.4 g, 0.0385 mol) and an iodide source NaI (115.5 g, 0.770 mol) are added and the mixture is heated in a heating jacket, under inert atmosphere to 120° C. After work-up (0.8 L water is added to the reaction mixture, the organic layer is separated off and evaporated) and purification (the crude evaporation residue was crystallized from 150 mL diisopropylether), 6-iodoquinoline was obtained in 80% yield.
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
solvent
Reaction Step One
Name
Quantity
0.8 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
115.5 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Quantity
3.4 g
Type
catalyst
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[I-:12].[Na+].[I-].O>C(O)CCC.[Cu]>[I:12][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
80.1 g
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1
Name
Quantity
0.8 L
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.8 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Name
Quantity
115.5 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
3.4 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer is separated off
CUSTOM
Type
CUSTOM
Details
evaporated) and
CUSTOM
Type
CUSTOM
Details
purification (the crude
CUSTOM
Type
CUSTOM
Details
evaporation residue
CUSTOM
Type
CUSTOM
Details
was crystallized from 150 mL diisopropylether), 6-iodoquinoline
CUSTOM
Type
CUSTOM
Details
was obtained in 80% yield

Outcomes

Product
Name
Type
Smiles
IC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.